2-METHYLPROPYL-D9-AMINE HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl-D9-amine hydrochloride is a deuterated compound with the molecular formula C4H12ClN and a molecular weight of 109.6 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl-D9-amine hydrochloride typically involves the deuteration of isobutylamine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the amine structure .
Industrial Production Methods
Industrial production of 2-Methylpropyl-D9-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. The deuterated amine is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl-D9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include deuterated nitriles, amides, and various substituted amine derivatives .
Scientific Research Applications
2-Methylpropyl-D9-amine hydrochloride is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Methylpropyl-D9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. This property makes it valuable in studying the pharmacokinetics and dynamics of deuterated drugs .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropylamine hydrochloride: The non-deuterated version of the compound.
Isobutylamine hydrochloride: A structurally similar compound without deuterium labeling.
Uniqueness
2-Methylpropyl-D9-amine hydrochloride is unique due to its deuterium labeling, which imparts stability and resistance to metabolic degradation. This property makes it particularly valuable in scientific research and industrial applications where isotopic labeling is required .
Properties
CAS No. |
1219799-03-7 |
---|---|
Molecular Formula |
C4H12ClN |
Molecular Weight |
118.652 |
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D; |
InChI Key |
BSMNBEHEFWDHJD-RWWZLFSGSA-N |
SMILES |
CC(C)CN.Cl |
Synonyms |
2-METHYLPROPYL-D9-AMINE HCL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.